Methyl 4-methylcinnamate
Overview
Description
Methyl 4-methylcinnamate: is an organic compound with the molecular formula C11H12O2 . It is a derivative of cinnamic acid, where the hydrogen atom on the phenyl ring is replaced by a methyl group at the para position. This compound is known for its aromatic properties and is used in various applications, including the flavor and fragrance industries .
Mechanism of Action
Target of Action
Methyl 4-methylcinnamate is a synthetic compound that has been shown to have antimicrobial activity . The primary targets of this compound are pathogenic fungi and bacteria . These microorganisms are responsible for a variety of infectious diseases, and the ability of this compound to inhibit their growth makes it a potential candidate for the development of new antimicrobial drugs .
Mode of Action
This compound interacts directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . Ergosterol is a critical component of fungal cell membranes, and disruption of its function can lead to cell death. By interacting with this target, this compound disrupts the integrity of the fungal cell membrane, leading to cell death .
Biochemical Pathways
It is known that the compound interferes with the function of ergosterol, a key component of fungal cell membranes . This disruption can lead to a cascade of effects that ultimately result in cell death .
Result of Action
The primary result of this compound’s action is the death of pathogenic fungi and bacteria . By disrupting the function of ergosterol in the fungal cell membrane, the compound causes the cell to die . This makes this compound a potential candidate for the development of new antimicrobial drugs .
Biochemical Analysis
Biochemical Properties
Methyl 4-methylcinnamate interacts with enzymes such as cinnamate/p-coumarate carboxyl methyltransferases (CCMTs) . These enzymes are responsible for the formation of methylcinnamate in sweet basil . The biochemical characterization of the corresponding recombinant proteins showed that cinnamate and p-coumarate are their best substrates for methylation .
Cellular Effects
It is known to influence cell function through its interactions with various enzymes and proteins .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the methylation of cinnamate and p-coumarate, designating these enzymes as cinnamate/p-coumarate carboxyl methyltransferases (CCMTs) .
Metabolic Pathways
This compound is involved in the phenylpropanoid pathway, leading to the biosynthesis of several secondary metabolites . It interacts with enzymes such as cinnamate/p-coumarate carboxyl methyltransferases (CCMTs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-methylcinnamate can be synthesized through the esterification of 4-methylcinnamic acid with methanol in the presence of an acid catalyst. Another method involves the reaction of p-tolualdehyde with methyl acetate in the presence of a base such as lithium diisopropylamide .
Industrial Production Methods: In industrial settings, this compound is typically produced through the esterification process, where 4-methylcinnamic acid is reacted with methanol under acidic conditions. This method is preferred due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methylcinnamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylcinnamic acid.
Reduction: It can be reduced to form 4-methylhydrocinnamic acid.
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: 4-methylcinnamic acid.
Reduction: 4-methylhydrocinnamic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Methyl 4-methylcinnamate is used as a starting material in the synthesis of various organic compounds. It is also used in the study of photodynamics due to its relatively simple structure .
Biology and Medicine: This compound has been studied for its antimicrobial properties. It has shown potential in inhibiting the growth of certain bacterial and fungal strains .
Industry: In the flavor and fragrance industry, this compound is used for its aromatic properties. It is found in various perfumes and flavoring agents .
Comparison with Similar Compounds
Methyl cinnamate: Similar in structure but lacks the methyl group on the phenyl ring.
Ethyl cinnamate: Similar ester but with an ethyl group instead of a methyl group.
4-methylcinnamic acid: The acid form of methyl 4-methylcinnamate.
Uniqueness: this compound is unique due to the presence of the methyl group on the phenyl ring, which influences its chemical reactivity and biological activity. This structural difference can lead to variations in its physical properties, such as melting point and solubility, as well as its interaction with biological targets .
Properties
IUPAC Name |
methyl (E)-3-(4-methylphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-9-3-5-10(6-4-9)7-8-11(12)13-2/h3-8H,1-2H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJBRXRCJNSDHT-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346183 | |
Record name | Methyl (2E)-3-(4-methylphenyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20754-20-5 | |
Record name | Methyl (2E)-3-(4-methylphenyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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